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Compound of Interest

Compound Name: RO3201195

Cat. No.: B1678687 Get Quote

RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated

protein (MAP) kinase, an enzyme implicated in inflammatory diseases. Discovered through

high-throughput screening by Hoffmann-La Roche, this small molecule belongs to the 5-amino-

N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone class of compounds. Its development

showcased a structure-guided approach to optimize potency and pharmacokinetic properties,

leading to its selection for Phase I clinical trials. While the detailed results of these trials are not

publicly available, the discovery and preclinical evaluation of RO3201195 provide a valuable

case study in the development of targeted kinase inhibitors.

Discovery and Optimization
RO3201195 was identified from a novel class of p38 MAP kinase inhibitors discovered via high-

throughput screening.[1][2] The optimization of the initial hits was heavily influenced by X-ray

crystallography. The crystal structure of an early compound in this series bound to

unphosphorylated p38α revealed a crucial hydrogen bond between the exocyclic amine of the

inhibitor and the side chain of threonine 106 in the ATP-binding pocket. This interaction is

believed to be a key determinant of the high selectivity of this chemical class for p38 MAP

kinase.[1][2]

Further structure-activity relationship (SAR) studies focused on improving both potency and

physicochemical properties. A significant breakthrough in the development of this series was

the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold. This addition

resulted in a compound with excellent drug-like properties, including high oral bioavailability,
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ultimately leading to the identification of RO3201195 (also referred to as compound 63 in the

primary literature) as a clinical candidate.[1][2]

Mechanism of Action
RO3201195 functions as an ATP-competitive inhibitor of p38 MAP kinase, with high selectivity

for the α-isoform. The p38 MAP kinase signaling pathway is a critical regulator of cellular

responses to inflammatory cytokines and environmental stress. Activation of this pathway leads

to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α)

and interleukin-1β (IL-1β). By binding to the ATP-binding site of p38α, RO3201195 prevents the

phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.

Quantitative Data
Detailed quantitative data for RO3201195, including specific IC50 and Ki values from various

assays, as well as comprehensive preclinical pharmacokinetic parameters, are not extensively

available in the public domain. However, the Protein Data Bank (PDB) entry for the crystal

structure of RO3201195 complexed with p38α (PDB ID: 2GFS) indicates a range of IC50

values.[3]

Parameter Value Source

IC50 (p38α) 180 - 700 nM (from 5 assays) [3]

It is important to note that without the specific assay conditions, direct comparison of these

values with other inhibitors is challenging. The primary publication on the discovery of

RO3201195 describes it as a potent inhibitor but does not provide specific IC50 values.[1][2]

Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of RO3201195
are not publicly available. However, the following are representative, standardized protocols for

key experiments typically used to characterize a p38 MAP kinase inhibitor.

In Vitro p38α Kinase Inhibition Assay (Biochemical
Assay)
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This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

recombinant p38α.

Materials:

Recombinant active human p38α kinase

Biotinylated p38 substrate peptide (e.g., a peptide derived from MEF2A)

ATP

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

Test compound (RO3201195) dissolved in DMSO

Streptavidin-coated plates

Phospho-specific antibody against the substrate peptide

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Prepare serial dilutions of RO3201195 in assay buffer.

Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

Add recombinant p38α kinase to the wells and incubate for a pre-determined time (e.g., 15

minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding EDTA.
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Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated peptide to bind.

Wash the plate to remove unbound components.

Add the phospho-specific primary antibody and incubate.

Wash the plate and add the HRP-conjugated secondary antibody.

After a final wash, add the chemiluminescent substrate and measure the signal using a

luminometer.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cell-Based p38 Inhibition Assay (LPS-induced TNF-α
production in THP-1 cells)
This assay measures the ability of a compound to inhibit p38-mediated cytokine production in a

cellular context.

Materials:

THP-1 human monocytic cell line

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

Lipopolysaccharide (LPS)

Test compound (RO3201195) dissolved in DMSO

Human TNF-α ELISA kit

Procedure:
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Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by

treating with PMA for 48-72 hours.

Replace the medium with fresh serum-free medium and pre-treat the cells with various

concentrations of RO3201195 or DMSO for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

Collect the cell culture supernatant.

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according

to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α production for each compound concentration and

determine the IC50 value.

Visualizations
p38 MAP Kinase Signaling Pathway
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Caption: The p38 MAPK signaling cascade and the point of inhibition by RO3201195.

Experimental Workflow for p38 Inhibitor
Characterization
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Caption: A generalized workflow for the discovery and development of a p38 MAPK inhibitor.

Conclusion
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RO3201195 represents a well-characterized example of a selective p38 MAP kinase inhibitor

developed through a rational, structure-guided drug discovery program. While the ultimate

clinical fate of RO3201195 remains undisclosed in the public domain, the published preclinical

work highlights the successful application of medicinal chemistry and structural biology to

generate a potent, selective, and orally bioavailable clinical candidate. The detailed

methodologies and the signaling pathway context provided here offer a valuable resource for

researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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